molecular formula C12H19NO2 B6354495 1-(3,4-Dimethoxyphenyl)butan-2-amine CAS No. 55174-55-5

1-(3,4-Dimethoxyphenyl)butan-2-amine

Cat. No. B6354495
CAS RN: 55174-55-5
M. Wt: 209.28 g/mol
InChI Key: FLPWBPAEWBUYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)butan-2-amine, also known as 1-DMB, is a small organic molecule with a molecular weight of 176.24 g/mol. It is a derivative of butan-2-amine, which is a primary amine, and 3,4-dimethoxyphenyl, which is a substituted phenyl group. 1-DMB is a white crystalline solid that is soluble in most organic solvents and is relatively stable in air.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)butan-2-amine has been studied extensively in scientific research due to its wide range of applications. It has been used in the synthesis of other organic compounds, such as 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenylacetic acid derivatives. It has also been used in the synthesis of various drugs, such as aminopyridine and phenylpyridine derivatives. Additionally, this compound has been used in the synthesis of various heterocyclic compounds, such as quinolines and isoquinolines.

Mechanism of Action

1-(3,4-Dimethoxyphenyl)butan-2-amine is an amine, which means it can act as a base. It can react with acids to form salts, which can then be used in various chemical reactions. Additionally, this compound can act as a nucleophile, which means it can react with electrophiles to form new bonds. This property makes it useful in the synthesis of various organic compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, such as appetite, sleep, and mood. Additionally, this compound has been shown to modulate dopamine and norepinephrine levels in the brain, which could potentially be beneficial in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

1-(3,4-Dimethoxyphenyl)butan-2-amine has several advantages for use in lab experiments. It is relatively stable in air, and it is soluble in most organic solvents. Additionally, it can be synthesized from 3,4-dimethoxyphenylacetone, which is a commercially available compound. However, this compound is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

1-(3,4-Dimethoxyphenyl)butan-2-amine has potential applications in the pharmaceutical industry, as it has been shown to modulate serotonin and dopamine levels in the brain. Additionally, this compound could be used in the synthesis of various organic compounds, such as heterocyclic compounds and aminopyridine and phenylpyridine derivatives. Further research is needed to explore the full potential of this compound in these and other applications.

Synthesis Methods

1-(3,4-Dimethoxyphenyl)butan-2-amine can be synthesized from 3,4-dimethoxyphenylacetone, which is also known as 1-(3,4-dimethoxyphenyl)butan-2-one. This compound can be obtained by the condensation of 3,4-dimethoxyphenol and acetone in the presence of an acid catalyst. The reaction of 1-(3,4-dimethoxyphenyl)butan-2-one with ammonia or an amine produces this compound.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8,10H,4,7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPWBPAEWBUYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C=C1)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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